molecular formula C15H13Cl2NO B11173624 2,5-dichloro-N-(2,3-dimethylphenyl)benzamide

2,5-dichloro-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B11173624
M. Wt: 294.2 g/mol
InChI Key: AYZJKYVWADZHIU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2,3-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to the benzamide structure. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2,3-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2,5-dichloro-N-(2,3-dimethylphenyl)benzamide is used in several scientific research areas:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2,4-dimethylphenyl)benzamide
  • 2,5-dichloro-N-(2,5-dimethylphenyl)benzamide
  • 2,5-dichloro-N-(2,6-dimethylphenyl)benzamide

Uniqueness

2,5-dichloro-N-(2,3-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,5-dichloro-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-9-4-3-5-14(10(9)2)18-15(19)12-8-11(16)6-7-13(12)17/h3-8H,1-2H3,(H,18,19)

InChI Key

AYZJKYVWADZHIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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